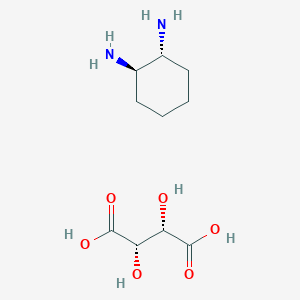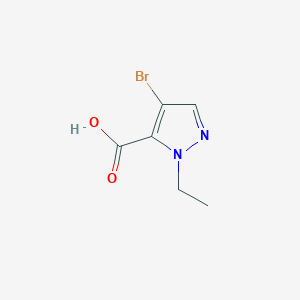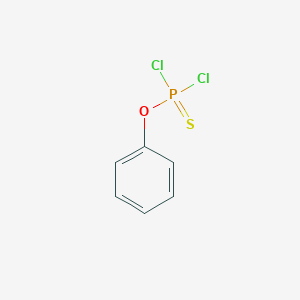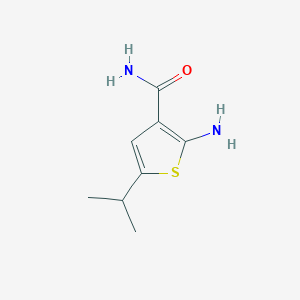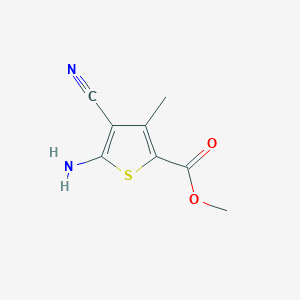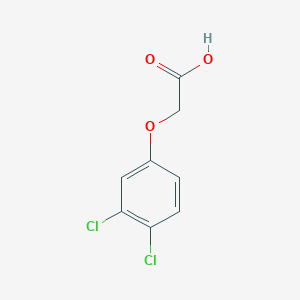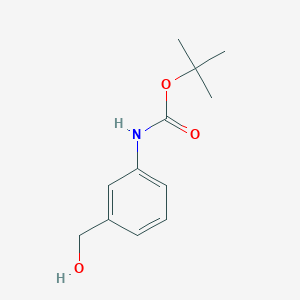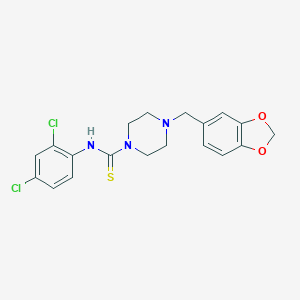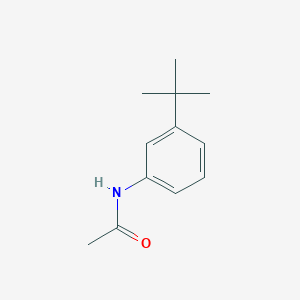
N-(3-tert-butylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-tert-butylphenyl)acetamide, commonly known as N-Tert-Butylacetamide (NTBA), is a chemical compound that has been used in scientific research for various purposes. It is a white crystalline solid that is soluble in organic solvents like ethanol, ether, and chloroform. NTBA is widely used in the field of medicinal chemistry, biochemistry, and pharmacology due to its unique chemical properties.
Mecanismo De Acción
N-(3-tert-butylphenyl)acetamide acts as a weak base and can form hydrogen bonds with other molecules due to the presence of an amide group. It has been found to inhibit the activity of certain enzymes like acetylcholinesterase and butyrylcholinesterase. It can also modulate the activity of certain receptors like the GABA-A receptor and the NMDA receptor.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in different studies. It has been found to have anticonvulsant, analgesic, and anxiolytic effects in animal models. It has also been found to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-tert-butylphenyl)acetamide is its ability to modulate the activity of certain receptors and enzymes, which makes it a valuable tool for drug discovery. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of N-(3-tert-butylphenyl)acetamide in scientific research. One of the areas of interest is the development of new drugs for the treatment of neurological disorders like Alzheimer's disease and epilepsy. This compound has also been found to have potential as a biomarker for certain diseases like liver cancer and pancreatic cancer, which could lead to the development of new diagnostic tools. Additionally, the use of this compound as a tool for studying the structure and function of certain receptors and enzymes could lead to the development of new therapeutic targets.
Métodos De Síntesis
The synthesis of N-(3-tert-butylphenyl)acetamide can be done by the reaction of 3-tert-butylphenylamine with acetic anhydride in the presence of a catalyst like sulfuric acid. The reaction takes place at a temperature of 60-70°C, and the product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
N-(3-tert-butylphenyl)acetamide has been used in various scientific research applications due to its unique chemical properties. It has been used as a reagent in the synthesis of various biologically active compounds, including antitumor agents, anti-inflammatory agents, and antimicrobial agents.
Propiedades
| 38382-35-3 | |
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
N-(3-tert-butylphenyl)acetamide |
InChI |
InChI=1S/C12H17NO/c1-9(14)13-11-7-5-6-10(8-11)12(2,3)4/h5-8H,1-4H3,(H,13,14) |
Clave InChI |
RLXHLYLAHSJMNB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)C(C)(C)C |
SMILES canónico |
CC(=O)NC1=CC=CC(=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


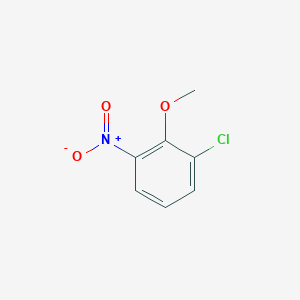
![2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B183066.png)
